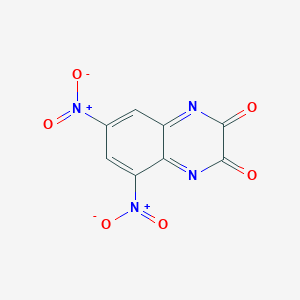

5,7-Dinitroquinoxaline-2,3-dione

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von MNQX beinhaltet die Kondensation von 2-Methyl-5-Nitroanilin und 5-Methoxyindol in Gegenwart von Triethylamin und Schwefelsäure. Das resultierende Produkt wird dann unter Verwendung von Natriumdithionit zu MNQX reduziert

Chemische Reaktionsanalyse

MNQX unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: MNQX kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Reduktion von MNQX beinhaltet typischerweise Reagenzien wie Natriumdithionit, das die Nitrogruppen zu Aminogruppen reduziert.

Substitution: MNQX kann Substitutionsreaktionen eingehen, insbesondere an den Nitrogruppen, wo sie unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumdithionit. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

MNQX undergoes several types of chemical reactions, including:

Oxidation: MNQX can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The reduction of MNQX typically involves reagents like sodium dithionite, which reduces the nitro groups to amino groups.

Substitution: MNQX can undergo substitution reactions, particularly at the nitro groups, where they can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Neuroprotection

DNQX has been extensively studied for its neuroprotective properties against excitotoxicity caused by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that DNQX can block the cytotoxic effects associated with these neurotransmitters, providing a protective effect in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke .

Synaptic Plasticity and Learning

Studies have highlighted DNQX's role in understanding synaptic plasticity—the ability of synapses to strengthen or weaken over time. By inhibiting AMPA receptors, DNQX helps elucidate the mechanisms underlying learning and memory processes .

Behavioral Studies

In behavioral neuroscience, DNQX is used to investigate the effects of glutamate receptor antagonism on various behaviors. For instance, it has been shown to affect anxiety-like behaviors in rodent models by modulating serotonergic activity in the dorsal raphe nucleus .

Neuroprotective Effects

A study demonstrated that DNQX effectively blocked NMDA-induced neurotoxicity in vitro, showcasing its potential as a therapeutic agent for conditions like traumatic brain injury . The findings suggest that by antagonizing NMDA receptors, DNQX can significantly reduce neuronal death caused by excitotoxicity.

Impact on Learning and Memory

Research involving rat models showed that administration of DNQX impaired performance in memory tasks that rely on hippocampal function, indicating its critical role in synaptic plasticity related to learning processes .

Wirkmechanismus

MNQX exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition prevents the influx of calcium ions, which is crucial for the receptor’s role in synaptic plasticity and neurotransmission. MNQX also acts as an antagonist at the AMPA and kainate receptors, although with less potency .

Vergleich Mit ähnlichen Verbindungen

MNQX ist strukturell mit anderen Chinoxalinderivaten verwandt, wie z. B. CNQX (6-Cyano-7-nitrochinoxalin-2,3-dion). Während beide Verbindungen als Antagonisten am N-Methyl-D-Aspartat-Rezeptor wirken, ist MNQX an der Glycin-Bindungsstelle potenter als CNQX . Andere ähnliche Verbindungen sind DNQX (6,7-Dinitrochinoxalin-2,3-dion) und NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]chinoxalin), die ebenfalls als Antagonisten an ionotropen Glutamatrezeptoren wirken.

Schlussfolgerung

MNQX ist eine wertvolle Verbindung in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung neurologischer Prozesse und potenzieller therapeutischer Anwendungen. Seine einzigartigen Eigenschaften und seine potente antagonistische Wirkung auf den N-Methyl-D-Aspartat-Rezeptor machen ihn zu einem wichtigen Werkzeug für das Verständnis der synaptischen Plastizität und Neurotransmission.

Biologische Aktivität

5,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-studied compound known for its significant biological activities, particularly as a selective antagonist of ionotropic glutamate receptors. This article delves into its mechanisms of action, neuroprotective properties, and potential therapeutic applications based on diverse research findings.

DNQX is classified as a competitive antagonist at both AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors (iGluRs). Its chemical structure allows it to effectively inhibit excitatory neurotransmission mediated by these receptors, which are crucial in various neurological processes.

Key Mechanisms:

- Receptor Antagonism : DNQX selectively binds to AMPA and kainate receptors, blocking their activation by glutamate. This action is vital in preventing excitotoxicity associated with conditions like stroke and neurodegenerative diseases .

- Neuroprotective Effects : Studies indicate that DNQX exhibits neuroprotective properties against glutamate-induced neurotoxicity. It effectively mitigates the cytotoxic effects of N-methyl-D-aspartate (NMDA) by antagonizing glycine co-agonist activity at the NMDA receptor-channel complex .

Neuroprotection

Research has demonstrated that DNQX protects neurons from excitotoxic damage. For instance, in rat models, DNQX administration significantly reduced neuronal death caused by excessive glutamate exposure .

Behavioral Studies

In behavioral neuroscience, DNQX has been shown to influence addiction-related behaviors. It can block the acquisition of conditioned place preference for cocaine in rodent models, indicating its role in modulating dopaminergic pathways associated with reward mechanisms .

Case Studies

- Neurotoxicity Mitigation : A study found that DNQX effectively reduced the neurotoxic effects of kainate in hippocampal slices, suggesting its potential use in preventing damage during ischemic events .

- Behavioral Sensitization : In experiments involving amphetamine-induced sensitization in mice, DNQX was able to block both the onset and expression of sensitization without altering the overall effects of amphetamine itself. This indicates a specific role for AMPA receptors in the sensitization process .

Eigenschaften

IUPAC Name |

5,7-dinitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJVOWTLOXTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154993 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125910-83-0 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.